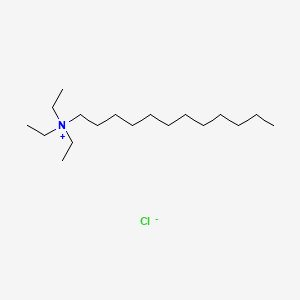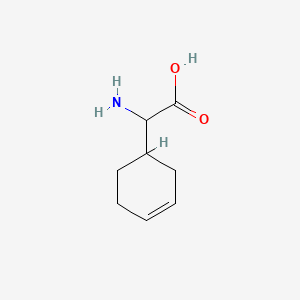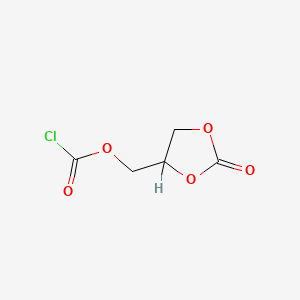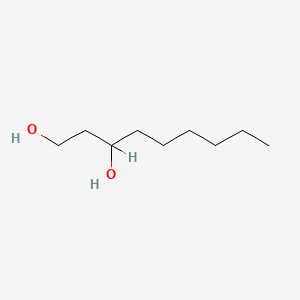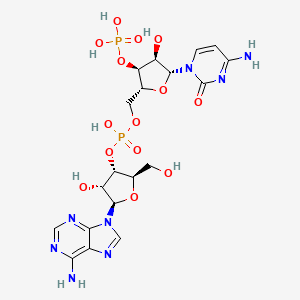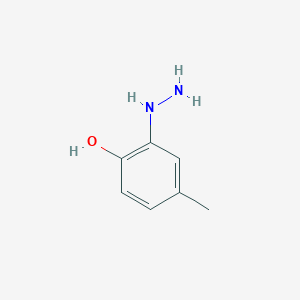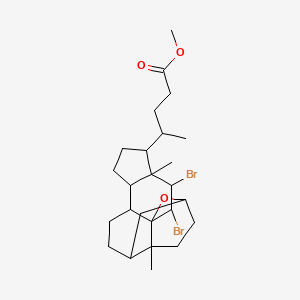
Methyl 11,12-dibromo-3,9-epoxycholan-24-oate
Overview
Description
Methyl 11,12-dibromo-3,9-epoxycholan-24-oate (MDBEO) is a synthetic steroid that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MDBEO is a member of the cholan family of steroids and is known for its unique chemical structure, which makes it an attractive target for research.
Mechanism of Action
Methyl 11,12-dibromo-3,9-epoxycholan-24-oate exerts its effects by interacting with specific receptors and enzymes in the body. The exact mechanism of action of Methyl 11,12-dibromo-3,9-epoxycholan-24-oate is not fully understood, but it is believed to involve the modulation of signaling pathways and the regulation of gene expression. Methyl 11,12-dibromo-3,9-epoxycholan-24-oate has been shown to bind to specific receptors, such as the androgen receptor, and to inhibit the activity of enzymes, such as aromatase.
Biochemical and Physiological Effects:
Methyl 11,12-dibromo-3,9-epoxycholan-24-oate has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Methyl 11,12-dibromo-3,9-epoxycholan-24-oate can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of enzymes involved in steroid metabolism. In vivo studies have shown that Methyl 11,12-dibromo-3,9-epoxycholan-24-oate can reduce the growth of tumors, improve cardiovascular function, and modulate the immune response.
Advantages and Limitations for Lab Experiments
Methyl 11,12-dibromo-3,9-epoxycholan-24-oate has several advantages as a tool for scientific research. It is a stable and relatively inexpensive compound that can be synthesized in large quantities. It has a unique chemical structure that makes it an attractive target for research. However, there are also some limitations to the use of Methyl 11,12-dibromo-3,9-epoxycholan-24-oate in lab experiments. It can be difficult to work with due to its low solubility in water, and its effects can be cell-type specific, which can make it challenging to interpret results.
Future Directions
There are several future directions for research on Methyl 11,12-dibromo-3,9-epoxycholan-24-oate. One area of interest is the development of derivatives of Methyl 11,12-dibromo-3,9-epoxycholan-24-oate that have improved pharmacological properties, such as increased solubility and selectivity for specific receptors or enzymes. Another area of interest is the exploration of the potential therapeutic applications of Methyl 11,12-dibromo-3,9-epoxycholan-24-oate in various diseases, such as cancer and inflammation. Finally, there is a need for further research to elucidate the exact mechanism of action of Methyl 11,12-dibromo-3,9-epoxycholan-24-oate and to better understand its effects on different physiological systems.
Scientific Research Applications
Methyl 11,12-dibromo-3,9-epoxycholan-24-oate has been studied extensively for its potential applications in various fields of science. In medicinal chemistry, Methyl 11,12-dibromo-3,9-epoxycholan-24-oate has been evaluated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and viral infections. In biochemistry, Methyl 11,12-dibromo-3,9-epoxycholan-24-oate has been used as a tool to study the structure and function of proteins and enzymes. In pharmacology, Methyl 11,12-dibromo-3,9-epoxycholan-24-oate has been evaluated for its effects on various physiological systems, including the cardiovascular, nervous, and immune systems.
properties
IUPAC Name |
methyl 4-(2,3-dibromo-4,17-dimethyl-18-oxapentacyclo[12.3.1.01,9.04,8.012,17]octadecan-5-yl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38Br2O3/c1-14(5-10-20(28)29-4)17-8-9-18-19-7-6-15-13-16-11-12-23(15,2)25(19,30-16)22(27)21(26)24(17,18)3/h14-19,21-22H,5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRHDGKBIMJRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(C(C34C2CCC5C3(CCC(C5)O4)C)Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946063 | |
| Record name | Methyl 11,12-dibromo-3,9-epoxycholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 11,12-dibromo-3,9-epoxycholan-24-oate | |
CAS RN |
23405-11-0 | |
| Record name | NSC23159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 11,12-dibromo-3,9-epoxycholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



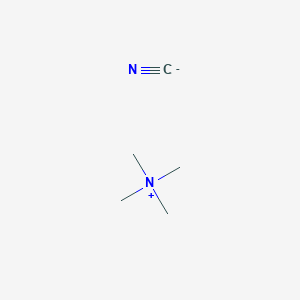
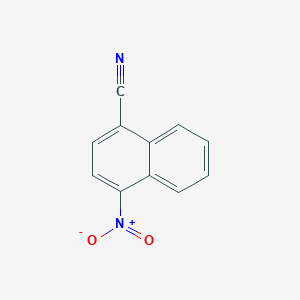
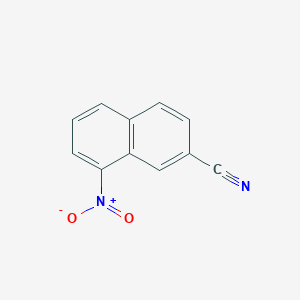


![1H-naphth[1,2-d]imidazole](/img/structure/B3369389.png)
